molecular formula C9H11BrO B13071237 1-Bromo-2-phenylpropan-2-ol

1-Bromo-2-phenylpropan-2-ol

Cat. No.: B13071237
M. Wt: 215.09 g/mol
InChI Key: JPCADVYWRDFZLE-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylpropan-2-ol is an organic compound with the molecular formula C9H11BrO It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-phenylpropan-2-ol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-phenylpropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-phenylpropan-2-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-phenylpropan-2-amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: 2-Phenylpropan-2-ol.

    Oxidation: 2-Phenylpropan-2-one.

    Reduction: 2-Phenylpropan-2-amine.

Scientific Research Applications

1-Bromo-2-phenylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-2-phenylpropan-2-ol involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Phenyl-2-propanol: Similar structure but lacks the bromine atom. It is used in fragrances and as an intermediate in organic synthesis.

    1-Phenyl-2-propanol: Another similar compound with different substitution patterns, used in various chemical applications.

Uniqueness: 1-Bromo-2-phenylpropan-2-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-2-phenylpropan-2-ol

InChI

InChI=1S/C9H11BrO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3

InChI Key

JPCADVYWRDFZLE-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1=CC=CC=C1)O

Origin of Product

United States

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